molecular formula C11H15ClN2O5 B1587180 3-Nitro-L-tyrosine ethyl ester hydrochloride CAS No. 66737-54-0

3-Nitro-L-tyrosine ethyl ester hydrochloride

Cat. No. B1587180
CAS RN: 66737-54-0
M. Wt: 290.7 g/mol
InChI Key: GITKQXFBNJTMRP-QRPNPIFTSA-N
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Description

3-Nitro-L-tyrosine ethyl ester hydrochloride (NTEE) is used to measure enzyme activity following carboxylate modification . It is an amino acid derivative and is commonly employed in peptide synthesis.

Synthesis Analysis

The synthesis of 3-Nitro-L-tyrosine ethyl ester hydrochloride involves the liberation of the ester by slurrying the hydrochloride in chloroform, followed by the addition of chloroform saturated with ammonia. Removal of the ammonium chloride by filtration and evaporation of the chloroform yields the product .

Chemical Reactions Analysis

3-Nitro-L-tyrosine ethyl ester hydrochloride is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage . It acts as an oxidant and cytotoxic agent.

Scientific Research Applications

Chemical Structure and Synthesis

  • 3-Nitro-L-tyrosine ethyl ester hydrochloride's chemical synthesis involves chlorination and nitration processes. The compound displays specific molecular interactions, such as intramolecular hydrogen bonds and intermolecular hydrogen bonds linking molecules into chains, as demonstrated by the crystal structure of a related compound, N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester (Mutahi et al., 2012).

Applications in Material Science

  • It has been utilized in the synthesis of novel polymers derived from bio-based resources, like poly(carbonate–amide)s. These polymers exhibit promising properties for applications in sensing, imaging, and as engineering materials (Noel et al., 2014).

Biochemical Reactions and Interactions

  • The compound is involved in biochemical reactions where nitrite reacts with hypochlorous acid, forming species capable of nitrating phenolic substrates such as tyrosine. This reaction is significant in understanding inflammatory-mediated protein modification and tissue injury (Eiserich et al., 1996).

Electrochemical Properties

  • Electrode potentials of various aromatic amino acids, including 3-Nitro-L-tyrosine ethyl ester, have been studied, providing insights into the electrochemical behavior of these compounds, which is crucial for understanding redox chemistry in biological systems (Mahmoudi et al., 2016).

Photophysical Properties

  • The nitration of tyrosine, such as in 3-Nitro-L-tyrosine ethyl ester, activates it toward reaction with hydrated electrons, suggesting that nitration alters the chemical reactivity of tyrosine derivatives, important in the context of oxidative stress (Shi et al., 2011).

Biomedical Applications

  • In biomedical research, 3-Nitro-L-tyrosine ethyl ester and its derivatives have been used in synthesizing various compounds, which are then used to study biological processes or as potential therapeutic agents. For example, its derivatives have been synthesized for understanding tyrosine modifications in proteins (Ren Zhi-yao, 2008).

Diagnostic Applications

  • A label-free detection method for 3-Nitro-L-tyrosine using nickel-doped graphene localized surface plasmon resonance biosensor has been developed. This novel detection scheme is crucial for diagnosing neurodegenerative diseases and is more economical compared to traditional methods (Ng et al., 2017).

Safety And Hazards

3-Nitro-L-tyrosine ethyl ester hydrochloride is considered hazardous. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKQXFBNJTMRP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922613
Record name Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-L-tyrosine ethyl ester hydrochloride

CAS RN

66737-54-0, 118123-23-2
Record name (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66737-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-nitro-L-tyrosinate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066737540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Tyrosine, 3-nitro-, ethyl ester, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118123232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-nitro-L-tyrosinate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LX Wang, NV Pavlova, M Yang, SC Li, YT Li… - Carbohydrate …, 1998 - Elsevier
… A two-phase solution of 3-nitro-l-tyrosine ethyl ester hydrochloride (291 mg, 1.0 mmol), acetobromolactose (1.05 g, 1.5 mmol), and tetra-n-butylammonium hydrogensulfate (339 mg, 1.0 …
Number of citations: 10 www.sciencedirect.com
P Singh, SA Babu - European Journal of Organic Chemistry, 2023 - Wiley Online Library
… Substrate 4c-(L) was prepared from commercially available 3nitro-L-tyrosine ethyl ester hydrochloride. Substrate 4d-(L) was prepared from commercially available 3-chloro-L-tyrosine …
G Strack, S Chinnapareddy, D Volkov… - The Journal of …, 2009 - ACS Publications
… human serum albumin (DNP−HSA; ∼35 DNP species per protein), bovine serum albumin (BSA), 3,3′,5,5′-tetramethylbenzidine (TMB), 3-nitro-l-tyrosine ethyl ester hydrochloride, N-(…
Number of citations: 33 pubs.acs.org
SA Khan, S Gambhir, A Ahmad - Beilstein journal of …, 2014 - beilstein-journals.org
As a part of our programme to develop nanobioconjugates for the treatment of cancer, we first synthesized extracellular, protein-capped, highly stable and well-dispersed gadolinium …
Number of citations: 78 www.beilstein-journals.org

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